2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and potential reactions. Unfortunately, the specific molecular structure for “2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide” is not available in the sources I have access to .Chemical Reactions Analysis
The chemical reactions that “2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide” can undergo are not specified in the available sources .Mechanism of Action
The mechanism of action describes how a compound interacts with biological systems. This information is typically derived from experimental studies. Unfortunately, the mechanism of action for “2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide” is not available in the sources I have access to .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-7(12)10(15)13-5-8-6-17-11(14-8)9-3-2-4-16-9/h2-4,6-7H,5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVKLIQUTZTPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CSC(=N1)C2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide |
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